
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 2-iodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 2-iodo-: is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their fused ring structures containing nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzimidazo(2,1-b)quinazolin-12(6H)-one, 2-iodo- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the fused ring structure through cyclization of appropriate precursors.
Iodination: Introduction of the iodine atom using reagents like iodine or iodinating agents under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.
化学反応の分析
Types of Reactions
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 2-iodo-: can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution: Reagents like nucleophiles (e.g., amines, thiols) under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the iodine atom.
科学的研究の応用
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 2-iodo-:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism by which Benzimidazo(2,1-b)quinazolin-12(6H)-one, 2-iodo- exerts its effects can involve interactions with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to Active Sites: The compound may bind to the active sites of enzymes, inhibiting or modulating their activity.
Signal Transduction: It may influence cellular signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
Benzimidazo(2,1-b)quinazolin-12(6H)-one: Without the iodine atom, this compound may have different reactivity and applications.
Other Halogenated Derivatives: Compounds with different halogens (e.g., chlorine, bromine) can be compared to highlight the unique properties conferred by the iodine atom.
Uniqueness
The presence of the iodine atom in Benzimidazo(2,1-b)quinazolin-12(6H)-one, 2-iodo-
特性
CAS番号 |
32701-17-0 |
|---|---|
分子式 |
C14H8IN3O |
分子量 |
361.14 g/mol |
IUPAC名 |
2-iodo-6H-benzimidazolo[2,1-b]quinazolin-12-one |
InChI |
InChI=1S/C14H8IN3O/c15-8-5-6-10-9(7-8)13(19)18-12-4-2-1-3-11(12)17-14(18)16-10/h1-7H,(H,16,17) |
InChIキー |
GFYBDLLHTVOEHC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC3=NC4=C(C=C(C=C4)I)C(=O)N23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis(trimethylsilyl) 2-(1-{6-[(trimethylsilyl)amino]-9H-purin-9-yl}-2-[(trimethylsilyl)oxy]ethoxy)-2-[(trimethylsilyl)oxy]propyl phosphate](/img/structure/B14688663.png)

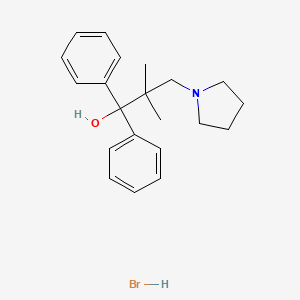
![N,N'-[Oxybis(methylene)]diacetamide](/img/structure/B14688678.png)

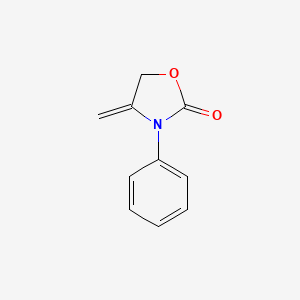
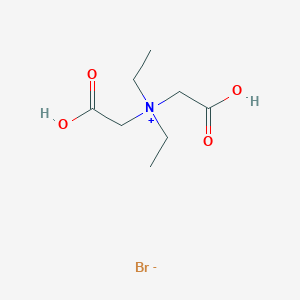
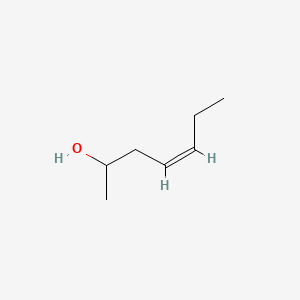

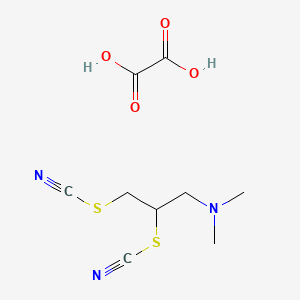

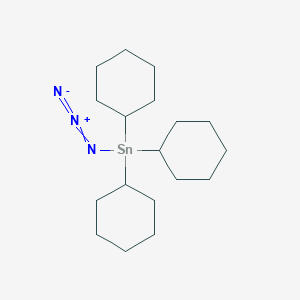
![1,6-Dimethyl-4-oxo-3-(propoxycarbonyl)-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14688738.png)

